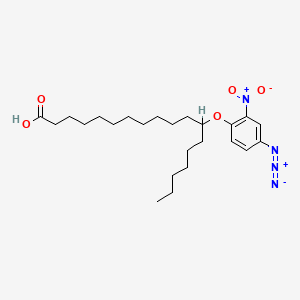

12-(4-Azido-2-nitrophenoxy)stearic acid

説明

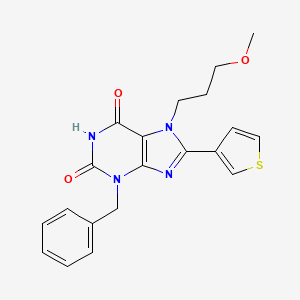

12-(4-Azido-2-nitrophenoxy)stearic acid, also known as ANPCA, is a multifunctional molecule that has gained significant attention in scientific research. It is a synthetic compound that contains both an azide group and a nitro group, making it a valuable tool for a range of applications.

科学的研究の応用

Lipid Incorporation and Cellular Studies

12-(4-Azido-2-nitrophenoxy)stearic acid (NAP-stearate) has been utilized in the study of lipid incorporation and cellular interactions. For example, Franchi and Ailhaud (1977) demonstrated the use of radioactive NAP-stearate as a competitive inhibitor of long-chain fatty acids in cultured cardiac cells from chick embryos. They found that after uptake, NAP-stearate was incorporated into neutral and polar lipids of these cells, highlighting its potential in studying fatty acid transport and binding in cellular environments (Franchi & Ailhaud, 1977).

Phospholipid-Protein Interactions

Greenberg, Chakrabarti, and Khorana (1976) utilized a series of fatty acids, including this compound, to support the growth of E. coli auxotrophs requiring unsaturated fatty acids. Their research demonstrated the potential of these derivatives for studying membrane structure and phospholipid-protein interactions, particularly through photolysis-induced crosslinking (Greenberg et al., 1976).

Membrane Structure Studies

In a 1975 study, Chakrabarti and Khorana synthesized a variety of fatty acids with photosensitive groups, including this compound, for in vivo and in vitro membrane studies. These acids were used to acylate phospholipids, forming sealed vesicles upon sonication, which facilitated the study of intermolecular cross-linking within membrane structures (Chakrabarti & Khorana, 1975).

Photolabile Fatty Acid Incorporation in Yeast Cells

Hibbs and Marzuki (1986) assessed the ability of yeast cells to incorporate photolabile fatty acids, including this compound, into their membrane phospholipids in vivo. They found that these acids were readily taken up by yeast cells, although their incorporation into membrane phospholipids varied depending on the specific fatty acid derivative used (Hibbs & Marzuki, 1986).

Spin-Labeled Lipid Studies

Waggoner et al. (1969) synthesized a spin-labeled lipid where the nitroxide was bound to a stearic acid chain, including 12-nitroxide stearic acid. This lipid was used to study interactions in biological membranes, offering insights into membrane dynamics and structure (Waggoner et al., 1969).

特性

IUPAC Name |

12-(4-azido-2-nitrophenoxy)octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O5/c1-2-3-4-11-14-21(15-12-9-7-5-6-8-10-13-16-24(29)30)33-23-18-17-20(26-27-25)19-22(23)28(31)32/h17-19,21H,2-16H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIRNUSQBUBHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)OC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974013 | |

| Record name | 12-(4-Azido-2-nitrophenoxy)octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58470-00-1 | |

| Record name | 12-(4-Azido-2-nitrophenoxy)stearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058470001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(4-Azido-2-nitrophenoxy)octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1227460.png)

![5-[1-[3-(4-Ethylphenoxy)propylamino]ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1227462.png)

![3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B1227464.png)

![2-chloro-N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B1227465.png)

![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B1227468.png)

![1-(4-bromophenyl)-3-(4-tert-butylphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium](/img/structure/B1227469.png)